Lucidenic-acid-B
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a field dedicated to the study of chemical compounds derived from living organisms. Lucidenic acid B is classified as a triterpenoid (B12794562), a large and diverse class of organic compounds derived from a 30-carbon precursor, squalene (B77637). mdpi.com Triterpenoids are widely distributed in plants, fungi, and marine organisms. mdpi.com Within this classification, Lucidenic acid B belongs to the lanostane-type triterpenoids, characterized by a specific tetracyclic carbon skeleton. nih.govnih.gov It is specifically a C27 lanostane (B1242432) skeleton with a carboxyl group in its side chain. nih.govfrontiersin.org
The study of natural products like Lucidenic acid B is significant as they often possess unique and complex chemical structures that can serve as templates for the development of new therapeutic agents. The intricate stereochemistry and functional group arrangement of Lucidenic acid B make it a molecule of interest for synthetic and medicinal chemists.
Significance of Triterpenoids from Ganoderma Species
Lucidenic acid B is primarily isolated from fungi of the Ganoderma genus, most notably Ganoderma lucidum. chemfaces.comnih.govmedchemexpress.com This genus of polypore mushrooms has been used for centuries in traditional medicine, particularly in Asia. mdpi.cominnovareacademics.innih.gov Modern scientific research has focused on identifying the specific bioactive constituents responsible for the reported health benefits of Ganoderma species.
Triterpenoids are considered one of the major classes of bioactive compounds in Ganoderma. nih.govinnovareacademics.infrontiersin.org Along with polysaccharides, they are believed to contribute significantly to the pharmacological effects of these mushrooms. mdpi.cominnovareacademics.in Two of the most prominent groups of triterpenoids found in Ganoderma are the ganoderic acids and the lucidenic acids. frontiersin.orgresearchgate.net These compounds have been the subject of extensive research due to their potential anti-inflammatory, antioxidant, and anti-cancer properties. frontiersin.orgmdpi.com The presence and concentration of these triterpenoids can vary depending on the Ganoderma strain and cultivation conditions. frontiersin.org
Overview of Lucidenic Acid B in Scholarly Literature
Scholarly literature indicates that Lucidenic acid B is one of several lucidenic acids (A, B, C, N, etc.) isolated from Ganoderma lucidum. chemfaces.com While research on lucidenic acids is considered less extensive than that on ganoderic acids, a growing body of work is dedicated to understanding their properties. mdpi.comresearchgate.net
Studies have investigated the effects of Lucidenic acid B in various in vitro models. Research has explored its potential to induce apoptosis (programmed cell death) in cancer cell lines. medchemexpress.commdpi.comacs.org For instance, some studies have shown that Lucidenic acid B can induce apoptosis in human leukemia cells through a mitochondria-mediated pathway. chemfaces.comacs.org This involves the activation of caspases, which are key enzymes in the apoptotic process. medchemexpress.comencyclopedia.pub
Other research has focused on the anti-invasive effects of Lucidenic acid B on certain cancer cells. chemfaces.com It has been reported to inhibit the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion, by influencing specific signaling pathways. chemfaces.commdpi.comencyclopedia.pub
It is important to note that the majority of the research on Lucidenic acid B has been conducted in preclinical, in vitro settings.
Detailed Research Findings
Chemical Properties of Lucidenic Acid B
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H38O7 | chemfaces.comnih.govbiorlab.com |
| Molecular Weight | 474.59 g/mol | chemfaces.comnih.govbiorlab.com |
| IUPAC Name | (4R)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | nih.govbiorlab.com |
| CAS Number | 95311-95-8 | chemfaces.comnih.govbiorlab.com |
| Appearance | Powder | chemfaces.com |
| Source | Fruit body of Ganoderma lucidum | chemfaces.com |
Reported In Vitro Biological Activities of Lucidenic Acid B
| Activity | Cell Line(s) | Observed Effects | Source |
|---|---|---|---|
| Cytotoxicity/Apoptosis Induction | HL-60 (human leukemia) | Decreased cell population growth, induced apoptosis via mitochondria-mediated pathway, activation of caspase-9 and caspase-3, and cleavage of PARP. | chemfaces.commedchemexpress.commdpi.comacs.org |
| COLO205, HepG2, HT-29 (cancer cell lines) | Induced cytotoxicity. | mdpi.com | |
| Anti-invasive Effects | HepG2 (human hepatoma) | Inhibited PMA-induced invasion by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of NF-κB and AP-1, leading to downregulation of MMP-9 expression. | chemfaces.commdpi.comencyclopedia.pub |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H38O7 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(4S)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14+,15-,16-,23+,25-,26-,27-/m0/s1 |
InChI Key |
GYRDSOABOBCYST-ZDOXHRKXSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
Origin of Product |
United States |
Isolation, Characterization, and Analytical Methodologies for Lucidenic Acid B
Advanced Extraction and Purification Techniques
The journey to obtaining pure Lucidenic acid B from its natural source involves a multi-step process of extraction and purification. These methods are designed to efficiently isolate the compound from a complex mixture of other metabolites present in Ganoderma lucidum.
Solvent-Based Isolation Strategies
The initial step in isolating Lucidenic acid B typically involves solvent extraction from the dried and powdered fruiting bodies of Ganoderma lucidum. Ethanol (B145695) is a commonly used solvent for this purpose. tandfonline.commdpi.com The ethanolic extract contains a wide array of compounds, including various triterpenoids and polysaccharides. chemfaces.comresearchgate.net
To separate the acidic components, such as Lucidenic acid B, from the crude extract, a liquid-liquid partitioning method is often employed. The ethanol extract is partitioned between a non-polar solvent like chloroform (B151607) and water. tandfonline.com The triterpenoids, including Lucidenic acid B, preferentially move into the chloroform layer. This layer is then concentrated and subjected to further separation into acidic and neutral fractions. tandfonline.com The acidic fraction, containing Lucidenic acid B, is obtained by acidifying the mixture, which causes the acidic compounds to precipitate. tandfonline.com Other solvents that can be used for extraction include methanol, acetone, and ether. google.com
Chromatographic Separation Methods
Following initial extraction, various chromatographic techniques are essential for the purification of Lucidenic acid B from the enriched acidic fraction. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating and quantifying Lucidenic acid B. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is frequently utilized, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. mdpi.comjfda-online.com
A typical HPLC method for analyzing Lucidenic acid B may use a C18 column with a gradient elution system. mdpi.com For instance, a mobile phase consisting of acetonitrile (B52724) and water (containing a small percentage of acetic or formic acid to improve peak shape) is common. mdpi.comfrontiersin.org The detection of Lucidenic acid B is often carried out using a UV detector, typically at a wavelength around 254 nm. researchgate.netmdpi.com
Table 1: HPLC Parameters for Lucidenic Acid B Analysis
| Parameter | Value |
|---|---|
| Column | Agilent C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: Water with 0.2% Acetic Acid |
| Gradient Elution | A complex gradient from 20% A to 90% A over 135 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
Data sourced from a study on the chemical fingerprinting of Ganoderma lucidum. mdpi.com
For isolating larger quantities of Lucidenic acid B for further studies, semi-preparative HPLC is employed. chemfaces.comresearchgate.netnih.gov This technique uses wider columns and higher flow rates than analytical HPLC to handle larger sample loads. Triterpenoid (B12794562) components from an ethanol extract of G. lucidum have been successfully separated using semi-preparative RP-HPLC, leading to the crystallization of major compounds including Lucidenic acid B. chemfaces.comresearchgate.netnih.gov
Silica (B1680970) gel column chromatography is a fundamental and widely used method for the initial fractionation of the crude extract. tandfonline.comgoogle.comtiprpress.com The acidic precipitate obtained from the solvent partitioning step is often applied to a silica gel column. tandfonline.com The separation is based on the polarity of the compounds. A solvent system, such as chloroform-methanol, is used to elute the compounds from the column. tandfonline.com Fractions are collected and can be further purified by re-chromatographing on another silica gel column or by using other chromatographic techniques like Sephadex LH-20 and ODS column chromatography. tandfonline.comtiprpress.commdpi.comresearchgate.net
Spectroscopic and Spectrometric Elucidation Techniques
Once Lucidenic acid B has been isolated and purified, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
The molecular formula of Lucidenic acid B has been determined as C₂₇H₃₈O₇. tandfonline.com Its structure was established as 7β,12β-dihydroxy-4,4,14α-trimethyl-3,11,15-trioxo-5α-chol-8-en-24-oic acid. tandfonline.com Key physical and chemical properties are summarized below.
Table 2: Physico-Chemical Properties of Lucidenic Acid B
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₇H₃₈O₇ | tandfonline.com |
| Molecular Weight | 474.6 g/mol | nih.gov |
| Melting Point | 179-181 °C | foodb.ca |
| Optical Rotation | [α]²⁴D +169 (c, 0.22 in MeOH) | foodb.ca |
| Mass Composition | C 68.33%; H 8.07%; O 23.60% | foodb.ca |
Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for confirming the structure. chemfaces.comresearchgate.netnih.gov The ¹H-NMR spectrum of Lucidenic acid B shows characteristic signals for two methine groups bearing hydroxy groups. tandfonline.com The ¹³C-NMR spectrum reveals the presence of three carbonyl groups and two methine groups attached to hydroxyls. tandfonline.com High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, which is used to confirm the molecular formula. tandfonline.com For Lucidenic acid B, the measured M+ ion was 474.2597, which is very close to the calculated value of 474.2618 for C₂₇H₃₈O₇. tandfonline.com
Table 3: Key Spectroscopic Data for Lucidenic Acid B
| Technique | Observed Data |
|---|---|
| ¹H-NMR | Signals at δ 4.83 (1H, dd, J=8.7 and 8.7Hz) and 4.38 (1H, s) corresponding to methine protons attached to hydroxyl groups. |
| ¹³C-NMR | Carbonyl signals at δ 217.1, 215.7, and 199.6; Hydroxy-bearing methine carbons at δ 78.3 and 65.8. |
| HR-MS | M+ ion at m/z 474.2597 (Calculated for C₂₇H₃₈O₇: 474.2618). |
Data sourced from the initial isolation and structural elucidation study of Lucidenic acid B. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of Lucidenic acid B. Both ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR experiments, have been crucial in confirming its lanostane-derived framework.
In one of the foundational studies, the ¹H-NMR spectrum of Lucidenic acid B showed characteristic signals for a methine group bearing a hydroxy group at δ 4.83 (dd, J=8.7, 8.7 Hz), which helped determine the β-configuration of the hydroxyl group at C-7. tandfonline.com Further structural insights were gained through Nuclear Overhauser Effect (NOE) difference experiments. For instance, irradiation of the H₃C(27) signal resulted in a small NOE on the H-C(7) signal and a large NOE on the H-C(12) signal, supporting the β-configuration of the hydroxyl groups at both C-7 and C-12. tandfonline.com The ¹³C-NMR spectrum displayed signals for three carbonyl groups (δ 217.1, 215.7, and 199.6) and two methine groups bearing hydroxyl groups (δ 78.3 and 65.8), further corroborating the proposed structure. tandfonline.com
Detailed analysis of NMR data from various studies has consistently supported the established structure of Lucidenic acid B. tandfonline.comresearchgate.netmdpi.com
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for Lucidenic Acid B
| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| C-3 | - | 199.6 |
| C-7 | 4.83 (dd, J=8.7, 8.7 Hz) | 65.8 |
| C-11 | - | 215.7 |
| C-12 | 4.38 | 78.3 |
| C-15 | - | 217.1 |
| H₃C(18) | 0.83 | - |
| H₃C(27) | 1.44 | - |
Note: Data compiled from foundational spectroscopic studies. tandfonline.com Chemical shifts are reported in ppm.
High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of Lucidenic acid B. This technique provides highly accurate mass-to-charge ratio measurements, allowing for the unambiguous assignment of elemental composition.
Early investigations determined the molecular formula of Lucidenic acid B as C₂₇H₃₈O₇. tandfonline.com One study reported a molecular ion [M]⁺ at m/z 474.2597 (calculated for C₂₇H₃₈O₇: 474.2618), confirming the elemental composition. tandfonline.com The use of techniques like electrospray ionization (ESI)-HRMS has further solidified this characterization. mdpi.com The combination of HRMS with chromatographic separation, such as in LC-MS, provides a powerful tool for identifying Lucidenic acid B in complex mixtures. frontiersin.org
Quantitative Analysis and Comparative Profiling
Accurate quantification of Lucidenic acid B is crucial for quality control of Ganoderma products and for comparative studies of different species and cultivation conditions.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Quantification
High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a widely used and validated method for the quantitative analysis of triterpenoids, including Lucidenic acid B. researchgate.netresearchgate.netnih.gov This method offers good linearity, precision, and accuracy for quantifying individual compounds. researchgate.netnih.gov
An HPLC-DAD method was developed for the quality control of Ganoderma lucidum and related species, which included the quantification of Lucidenic acid B. researchgate.netnih.gov The method demonstrated good linearity over a concentration range of 7.5–180 µg/mL, with low limits of detection (LOD) and quantitation (LOQ). researchgate.netnih.gov Such methods are instrumental in creating fingerprint profiles of different Ganoderma strains, which can aid in species and strain identification. researchgate.net For instance, some strains of G. lucidum are characterized by a "lucidenic acid type" HPLC spectrum, where Lucidenic acid B is a significant component. researchgate.net
Table 2: Validation Parameters of an HPLC-DAD Method for Triterpenoid Analysis
| Parameter | Value |
| Linearity (r²) | >0.999 |
| LOD (µg/mL) | 0.34 - 1.41 |
| LOQ (µg/mL) | 1.01 - 4.23 |
| Recovery (%) | 97.09 - 100.79 |
| Precision (Intra-day RSD %) | 0.81 - 3.20 |
| Precision (Inter-day RSD %) | 0.40 - 3.67 |
Note: Data from a validated HPLC-DAD method for the analysis of various triterpenes. nih.gov
Metabolomic Approaches for Triterpenoid Abundance Evaluation
Metabolomics has emerged as a powerful approach for the comprehensive evaluation of triterpenoid abundance, including Lucidenic acid B, in Ganoderma lucidum. mdpi.comfrontiersin.orgresearchgate.net These studies often utilize advanced analytical platforms like UPLC-Q-Orbitrap-MS to identify and compare the levels of numerous metabolites across different samples. researchgate.netnih.gov
Targeted metabolomics has been employed to analyze the differential accumulation of Ganoderma triterpenoids (GTs) at various growth stages. mdpi.com In one study, Lucidenic acid B was identified as one of the differential metabolites, with its levels decreasing in the matured fruiting body compared to the primordia. mdpi.com Untargeted metabolomics approaches have also been used to compare the triterpenoid profiles of different G. lucidum strains, revealing significant variations in the levels of individual compounds, including various lucidenic acids. researchgate.net These metabolomic studies provide a holistic view of the triterpenoid composition and highlight the influence of factors such as growth stage and strain on the production of Lucidenic acid B. mdpi.comfrontiersin.orgresearchgate.net
Biosynthetic Pathways and Regulation of Lucidenic Acid B
Mevalonate-Isoprenoid Pathway Involvement in Triterpenoid (B12794562) Biosynthesis
In fungi, the biosynthesis of all triterpenoids, including lucidenic acids, originates from the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm and endoplasmic reticulum. nih.govnih.gov This pathway is the sole route for producing the necessary isoprenoid building blocks in fungi, as they lack the alternative methylerythritol phosphate (B84403) (MEP) pathway found in plants and some bacteria. nih.govresearchgate.net The MVA pathway begins with the precursor molecule Acetyl-CoA and proceeds through a series of enzymatic steps to produce the universal C5 isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govcreative-proteomics.com
These C5 units are the fundamental building blocks for all isoprenoids. creative-proteomics.com Through sequential condensation reactions, they form larger molecules. Two molecules of IPP and one molecule of DMAPP are combined to form the C15 compound farnesyl diphosphate (FPP). nih.gov The first committed step in triterpenoid synthesis is the head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), to form the C30 hydrocarbon squalene. nih.gov
Squalene then undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). nih.gov This intermediate is a critical branching point. Lanosterol (B1674476) synthase (LSS), an oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol. nih.gov Lanosterol is the foundational tetracyclic triterpenoid skeleton from which all Ganoderma triterpenoids, including Lucidenic acid B, are derived through subsequent modifications. nih.govnih.gov
Table 1: Key Enzymes of the Mevalonate Pathway for Triterpenoid Precursor Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Acetoacetyl-CoA thiolase | AACT | Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Converts acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | A rate-limiting enzyme that reduces HMG-CoA to mevalonate. nih.govnih.gov |
| Mevalonate kinase | MVK | Phosphorylates mevalonate to form mevalonate 5-phosphate. nih.gov |
| Phosphomevalonate kinase | PMK | Converts mevalonate 5-phosphate to mevalonate 5-diphosphate. nih.gov |
| Mevalonate diphosphate decarboxylase | MVD | Decarboxylates mevalonate 5-diphosphate to produce isopentenyl diphosphate (IPP). nih.gov |
| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to dimethylallyl diphosphate (DMAPP). researchgate.net |
| Farnesyl diphosphate synthase | FPS | Synthesizes farnesyl diphosphate (FPP) from IPP and DMAPP. nih.gov |
| Squalene synthase | SQS | Catalyzes the condensation of two FPP molecules to form squalene. nih.gov |
| Squalene epoxidase | SE | Converts squalene to 2,3-oxidosqualene. nih.gov |
Enzymatic Control in Lucidenic Acid Biosynthesis
The structural diversity of lucidenic acids arises from extensive modifications of the initial lanosterol backbone. These modifications are catalyzed by specific families of enzymes that introduce functional groups and alter the chemical properties of the molecule.
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from an activated donor molecule to an acceptor molecule. researchgate.net In the context of triterpenoid biosynthesis, GTs can attach various sugars to the triterpenoid aglycone (the non-sugar part), a process known as glycosylation. encyclopedia.pub This process is crucial for the biosynthesis of triterpenoid saponins, which often exhibit different bioactivities compared to their aglycone precursors. encyclopedia.pub While the direct glycosylation of Lucidenic acid B itself is not extensively detailed, the presence and activity of GTs in Ganoderma lucidum are well-established, contributing to the vast chemical diversity of its triterpenoid profile. encyclopedia.pubnih.gov The modification of triterpenoid precursors by GTs represents a significant mechanism for generating novel compounds within the fungus. encyclopedia.pub
The conversion of the plain lanosterol skeleton into highly oxygenated triterpenoids like Lucidenic acid B is primarily orchestrated by cytochrome P450 monooxygenases (CYPs or P450s). nih.govresearchgate.net These enzymes are a large and diverse group of hemeproteins that catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and demethylation. mdpi.comresearchgate.net In G. lucidum, P450s are responsible for introducing hydroxyl and carboxyl groups at various positions on the lanosterol ring system and side chain, which are characteristic features of lucidenic and ganoderic acids. researchgate.netnih.gov
The genome of G. lucidum contains a large number of P450 genes; one study identified 189 such genes. researchgate.net Research has shown a positive correlation between the expression levels of specific P450 genes and the accumulation of ganoderic acids. researchgate.net For example, the P450 enzyme CYP512U6 has been functionally characterized and shown to be involved in the C-23 hydroxylation of ganoderic acid precursors. nih.gov These oxidative steps are critical for the final structure and bioactivity of the resulting triterpenoid. researchgate.net
Genetic Regulation of Lucidenic Acid B Accumulation
The production of Lucidenic acid B is tightly controlled at the genetic level. The expression of biosynthetic genes is influenced by developmental stages and various environmental cues, allowing the fungus to modulate the production of these secondary metabolites.
Transcriptomic studies have revealed that the expression of genes involved in the MVA pathway and downstream triterpenoid modifications is highly regulated. The transcript levels of key enzyme genes, such as 3-hydroxy-3-methylglutaryl-CoA reductase (hmgr), squalene synthase (sqs), and lanosterol synthase (lss), often show a positive correlation with the accumulation of total triterpenoids. nih.govatlantis-press.com For instance, the expression of these genes has been observed to be significantly up-regulated during the immature stage of fruiting body development, which coincides with higher ganoderic acid content. atlantis-press.com
Furthermore, specific transcription factors, such as those from the homeobox and velvet families, have been identified as regulators of ganoderic acid biosynthesis. frontiersin.org These regulatory proteins can bind to the promoter regions of biosynthetic genes, thereby controlling their expression and, consequently, the metabolic flux towards triterpenoid production. frontiersin.org
The biosynthesis and accumulation of lucidenic acids are significantly influenced by cultivation conditions. The choice of substrate material for growing G. lucidum can alter the profile and quantity of the triterpenoids produced. A comparative study found that fruiting bodies cultivated on wood logs (WGL) had significantly higher concentrations of several lucidenic acids, including lucidenic acid A, F, and G, compared to those grown on a substitute substrate (SGL) of cottonseed hull and sawdust. frontiersin.orgnih.govnih.gov
Table 2: Relative Abundance of Specific Triterpenoids in G. lucidum Based on Cultivation Substrate
| Compound | Higher in Wood Log Cultivation (WGL) | Higher in Substitute Cultivation (SGL) |
|---|---|---|
| Lucidenic acid A | ✓ | |
| Lucidenic acid D1 | ✓ | |
| Lucidenic acid F | ✓ | |
| Lucidenic acid G | ✓ | |
| Lucidenic acid J | ✓ | |
| Ganoderic acid E | ✓ | |
| Ganoderic acid O | ✓ | |
| Ganosporelactone B | ✓ | |
| Ganoderol A | ✓ | |
| Ganoderic acid A | ✓ | |
| Ganoderic acid alpha | ✓ |
Source: Adapted from findings on triterpenoid profiles in G. lucidum cultivated on different substrates. frontiersin.orgnih.gov
In addition to substrates, the application of external stimuli, known as elicitors, can trigger a defense response in the fungus, often leading to enhanced production of secondary metabolites. scirp.org Various elicitors have been shown to increase triterpenoid biosynthesis in G. lucidum. These molecules are thought to mimic biotic or abiotic stress, activating signaling pathways that up-regulate the expression of biosynthetic genes. scirp.orgresearchgate.net
Table 3: Examples of Elicitors and Their Effect on Triterpenoid Biosynthesis in Ganoderma
| Elicitor | Observed Effect |
|---|---|
| Methyl Jasmonate (MeJA) | Induces the production of reactive oxygen species, which can trigger defense pathways and up-regulate triterpenoid synthesis genes. nih.gov |
| Salicylic Acid (SA) | Can significantly promote ganoderic acid biosynthesis in submerged cultures and fruiting bodies. nih.gov |
| Sodium Acetate | Supplementation has been shown to up-regulate key biosynthetic genes (hmgs, fps, sqs) and significantly increase ganoderic acid content. mdpi.com |
| Heavy Metal Ions (e.g., Cu²⁺) | Can induce morphological and physiological changes that affect and often enhance triterpenoid synthesis. nih.gov |
Comparative Biosynthesis of Lucidenic Acids within Ganoderma Species
The biosynthesis of lucidenic acids, a significant class of C27 lanostane-type triterpenoids, within the Ganoderma genus is a complex process built upon a conserved foundational pathway, which then diversifies to produce a wide array of compounds specific to different species. While research has more extensively covered the closely related C30 ganoderic acids, a comparative understanding of lucidenic acid formation can be inferred from the shared enzymatic machinery and species-specific metabolite profiles. nih.govnih.govmdpi.com
The initial stages of biosynthesis are common across Ganoderma species and are centered on the mevalonate (MVA) pathway. atlantis-press.com This fundamental metabolic route provides the essential precursor, lanosterol. The process begins with acetyl-CoA and proceeds through a series of enzymatic reactions catalyzed by key enzymes whose expression levels directly impact the total triterpenoid yield. These enzymes include 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS). sci-hub.senih.gov Overexpression of genes encoding these enzymes in species like Ganoderma lingzhi has been shown to increase the accumulation of lanosterol, the direct precursor for both lucidenic and ganoderic acids. nih.gov
The divergence in the biosynthesis of various lucidenic acids occurs in the post-lanosterol modification steps. researchgate.net This is where the species-specific enzymatic toolkit of Ganoderma comes into play, primarily involving a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs). google.comfrontiersin.org These enzymes are responsible for the extensive and highly specific oxidation, hydroxylation, and other structural modifications of the lanosterol skeleton. google.comacs.org The unique combination and expression of CYP genes in each Ganoderma species dictate which specific lucidenic acids are produced. For instance, the enzymatic machinery required to synthesize Lucidenic Acid A, commonly found in G. lucidum, likely differs from the enzymes present in G. sinense or G. curtisii that produce their own characteristic lucidenic acids. nih.govresearchgate.net
A critical, yet less understood, step in lucidenic acid biosynthesis is the cleavage of three carbon atoms from the side chain of a C30 precursor to form the characteristic C27 skeleton. mdpi.com This transformation distinguishes the lucidenic acid pathway from that of the C30 ganoderic acids. While the exact enzymes catalyzing this side-chain cleavage have not been fully characterized across different Ganoderma species, the presence of C27 lucidenic acids is definitive proof of this capability.
The diversity of lucidenic acids isolated from various Ganoderma species provides indirect but compelling evidence of divergent biosynthetic pathways. The unique profile of these metabolites in a given species acts as a chemical fingerprint of its specific genetic and enzymatic constitution.
| Ganoderma Species | Notable Lucidenic Acids Isolated |
|---|---|
| Ganoderma lucidum | Lucidenic Acid A, B, C, D2, E2 nih.govmdpi.com |
| Ganoderma sinense | Lucidenic Acid A, N nih.govresearchgate.net |
| Ganoderma curtisii | Lucidenic Acid D2, E2 nih.gov |
| Ganoderma applanatum | Lucidenic Acid F nih.gov |
| Ganoderma hainanense | Lucidenic Acid A researchgate.net |
| Ganoderma tsugae | Lucidenic Acid A, B, C nih.gov |
Preclinical Pharmacological Activities and Biological Mechanisms of Lucidenic Acid B
Anti-Cancer Mechanisms in Cellular Models
Lucidenic acid B, a triterpenoid (B12794562) isolated from the mushroom Ganoderma lucidum, has demonstrated significant anti-cancer effects in various preclinical cellular models. medchemexpress.comnih.gov Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells without similarly affecting normal cells. encyclopedia.pub Studies have shown its cytotoxic effects against several human cancer cell lines, including leukemia, liver cancer, and colon cancer. mdpi.com
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HL-60 | Leukemia | 45.0 |
| HepG2 | Liver Cancer | 112 |
| COLO205 | Colon Cancer | Data not specified |
| HT-29 | Colon Cancer | Data not specified |
Induction of Apoptosis in Cancer Cells
Research indicates that Lucidenic acid B is a potent inducer of apoptosis in cancer cells. medchemexpress.com In human leukemia (HL-60) cells, treatment with Lucidenic acid B leads to a time- and dose-dependent increase in the population of apoptotic cells. acs.org Unlike some other related compounds that cause cell cycle arrest, Lucidenic acid B specifically triggers apoptosis without altering the cell cycle profile. nih.govacs.org The apoptotic process is characterized by distinct morphological changes, such as the formation of apoptotic bodies. acs.org
Mitochondria-Mediated Apoptotic Pathway Activation
The apoptotic effects of Lucidenic acid B are primarily initiated through the mitochondria-mediated (or intrinsic) pathway. nih.govacs.org This pathway is a crucial mechanism for programmed cell death, governed by events occurring at the mitochondrial level. Treatment of cancer cells with Lucidenic acid B triggers a cascade of these mitochondrial events, beginning with the disruption of mitochondrial integrity. nih.govacs.org A key step in this process is the release of cytochrome c from the mitochondria into the cytosol. acs.org This release is a critical signal that commits the cell to apoptosis. nih.govacs.org
Caspase Cascade Activation (Caspase-9, Caspase-3)
Following the release of cytochrome c, a cascade of enzymes known as caspases is activated. mdpi.comencyclopedia.pub Lucidenic acid B has been shown to specifically induce the activation of caspase-9 and caspase-3. medchemexpress.comacs.org Caspase-9 is an initiator caspase in the mitochondria-mediated pathway, which is activated upon binding to the complex formed by cytochrome c and Apaf-1. Activated caspase-9 then proceeds to activate executioner caspases, most notably caspase-3. nih.govacs.org The activation of caspase-3 is a pivotal, often irreversible step in the apoptotic process, as it is responsible for cleaving numerous cellular substrates, leading to the characteristic biochemical and morphological changes of apoptosis. acs.org Studies have confirmed that pretreatment with inhibitors for caspase-9 and caspase-3 can prevent Lucidenic acid B-induced cell death, confirming the essential role of this cascade. nih.govacs.org
Poly(ADP-Ribose) Polymerase (PARP) Cleavage
One of the key substrates for activated caspase-3 is Poly(ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair. acs.org The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. medchemexpress.comnih.gov Research has demonstrated that treatment with Lucidenic acid B leads to the cleavage of PARP in cancer cells. mdpi.comacs.org This inactivation of PARP prevents DNA repair, ensuring the completion of the apoptotic process. nih.gov
Modulation of Bcl-2 Family Protein Expression
The mitochondria-mediated apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. frontiersin.orgijper.org The ratio between these opposing factions determines the cell's fate. Lucidenic acid B has been found to modulate the expression of these proteins, shifting the balance in favor of apoptosis. nih.govacs.org Specifically, treatment with Lucidenic acid B can lead to the downregulation of anti-apoptotic proteins and/or the upregulation of pro-apoptotic proteins. nih.govacs.org This altered ratio facilitates the loss of mitochondrial integrity and the subsequent release of cytochrome c. acs.org
| Protein | Family/Role | Effect of Lucidenic Acid B Treatment |
|---|---|---|
| Bcl-2 Family Proteins | Apoptosis Regulators | Alters the ratio of pro- and anti-apoptotic members |
| Cytochrome c | Apoptotic Signal | Released from mitochondria into cytosol |
| Caspase-9 | Initiator Caspase | Activated |
| Caspase-3 | Executioner Caspase | Activated |
| PARP | DNA Repair Enzyme | Cleaved/Inactivated |
Impact on Mitochondrial Membrane Potential
A critical event in the early stages of mitochondria-mediated apoptosis is the disruption or loss of the mitochondrial membrane potential (MMP). acs.org The MMP is essential for mitochondrial function, and its collapse is a key indicator of mitochondrial dysfunction. Treatment of human leukemia cells with Lucidenic acid B has been shown to cause a significant loss of MMP. nih.govacs.orgacs.org This depolarization of the mitochondrial membrane is closely linked to the release of cytochrome c and the subsequent activation of the caspase cascade, solidifying the role of the mitochondrial pathway in Lucidenic acid B-induced apoptosis. nih.gov
Cell Cycle Regulation Modulations
Investigations into the effects of Lucidenic acid B on the cell cycle have yielded specific findings. In studies involving human leukemia HL-60 cells, treatment with Lucidenic acid B did not result in any significant alterations to the cell cycle profile. acs.orgmedchemexpress.com While other related compounds, such as lucidenic acids A, C, and N, have been observed to cause cell cycle arrest in the G1 phase in HL-60 cells, Lucidenic acid B did not demonstrate this effect. acs.org Although the cytotoxic effects of the broader family of lucidenic acids have been linked to G1 phase cell cycle arrest, current evidence suggests that Lucidenic acid B's mechanism of inducing cell death operates independently of cell cycle modulation. encyclopedia.pub
Anti-Invasion and Anti-Metastatic Effects
Lucidenic acid B has demonstrated significant potential as an anti-invasive and anti-metastatic agent in preclinical studies. nih.gov Research has shown that Lucidenic acid B can inhibit the invasion of human hepatoma (HepG2) cells. encyclopedia.pubresearchgate.netpolyu.edu.hk Specifically, treatment with Lucidenic acid B resulted in a significant inhibitory effect on phorbol-12-myristate-13-acetate (PMA)-induced invasion of HepG2 cells. researchgate.netresearchgate.net This anti-invasive activity is a key focus of research into its potential as an agent against the spread of cancer. nih.govresearchgate.net The mechanisms underlying these effects have been linked to its ability to modulate key signaling pathways and enzymatic activities involved in cancer cell motility and invasion. nih.govacs.org
A primary mechanism for the anti-invasive effects of Lucidenic acid B is its inhibition of Matrix Metalloproteinase-9 (MMP-9) activity. encyclopedia.pubencyclopedia.pub MMP-9 is an enzyme that degrades components of the extracellular matrix, a crucial process for cancer cell invasion and metastasis. researchgate.net Studies have shown that Lucidenic acid B can suppress PMA-induced MMP-9 activity in HepG2 cells in a dose-dependent manner. researchgate.netnih.govoup.com This inhibition occurs at the transcriptional level, meaning it reduces the expression of the MMP-9 gene. nih.govresearchgate.net The anti-invasive properties of Lucidenic acid B are considered to be, at least in part, a direct result of this suppression of MMP-9 activity. researchgate.net
| Concentration (µM) | Observation | Cell Line | Inducer | Source |
|---|---|---|---|---|
| 10 - 100 | Dose-dependent suppression of MMP-9 activity. | HepG2 | PMA | researchgate.netnih.gov |
| 50 | Significant inhibitory effect on MMP-9 activity and cell invasion after 24h incubation. | HepG2 | PMA | encyclopedia.pubresearchgate.net |
The signaling pathway involving mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) 1/2 is a key regulator of MMP-9 expression. oup.comresearchgate.net Research has demonstrated that the anti-invasive action of Lucidenic acid B is mediated through the inactivation of this pathway. nih.gov Specifically, Lucidenic acid B inhibits the PMA-induced expression of MMP-9 by suppressing the phosphorylation of ERK1/2. nih.govresearchgate.netoup.comresearchgate.net The combination of Lucidenic acid B with MEK inhibitors, which also target this pathway, results in a synergistic reduction in MMP-9 expression and a corresponding inhibition of cell invasion. nih.govresearchgate.net This indicates that the inactivation of ERK1/2 phosphorylation is a critical step in how Lucidenic acid B exerts its anti-invasive effects. researchgate.net
The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial for the expression of genes involved in invasion and metastasis, including MMP-9. nih.govresearchgate.net Lucidenic acid B has been shown to strongly inhibit the PMA-stimulated DNA-binding activities of both NF-κB and AP-1 in HepG2 cells in a dose-dependent manner. nih.govresearchgate.netoup.com This leads to the downregulation of MMP-9 expression. nih.gov Further investigation revealed a dose-dependent inhibition of the protein levels of NF-κB, c-Jun, and c-Fos (components of AP-1) in the nucleus following treatment with Lucidenic acid B. nih.gov Therefore, the reduction of AP-1 and NF-κB DNA-binding activities is a key mechanism contributing to the anti-invasive effects of Lucidenic acid B. nih.govoup.com
Anti-Inflammatory Properties
Modulation of Nitric Oxide Production
Lucidenic acid B has been implicated in the modulation of nitric oxide (NO), a key signaling molecule in inflammatory processes. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a Ganoderma lucidum extract containing lucidenic acid B, along with lucidenic acids D1, D2, E1, and L, was shown to attenuate the release of nitric oxide. mdpi.com This suggests a potential anti-inflammatory effect by controlling the levels of this potent inflammatory mediator.
| Experimental Model | Agent | Effect on Nitric Oxide (NO) |
| LPS-stimulated RAW264.7 cells | G. lucidum extract containing Lucidenic Acid B | Attenuated NO release mdpi.com |
Impact on Inducible Nitric Oxide Synthase and Cyclo-oxygenase-2 Expression
Inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2) are critical enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide and prostaglandins, respectively. Research has shown that extracts of G. lucidum rich in triterpenoids can influence the expression of these enzymes. researchgate.netsilae.it
Interestingly, the same study on RAW264.7 cells that observed an attenuation of nitric oxide release also reported that the G. lucidum extract containing lucidenic acid B increased the expression levels of both iNOS and COX-2. mdpi.com This finding presents a complex regulatory picture, as a reduction in NO production typically correlates with decreased iNOS expression. The observed outcome may be due to the combined effects of multiple bioactive compounds within the extract or intricate cellular feedback mechanisms.
| Experimental Model | Agent | Effect on iNOS Expression | Effect on COX-2 Expression |
| LPS-stimulated RAW264.7 cells | G. lucidum extract containing Lucidenic Acid B | Increased mdpi.com | Increased mdpi.com |
Antioxidative Effects
The antioxidant properties of triterpenoids from Ganoderma lucidum are well-documented, and lucidenic acid B is a key contributor to these effects. mdpi.comresearchgate.net
Radical Scavenging Capabilities
Terpene-rich fractions from G. lucidum, where lucidenic acid B is a significant component, have been demonstrated to possess the highest antioxidant activity in various assays. mdpi.comsilae.it While specific data on the radical scavenging capacity of purified lucidenic acid B is limited in the reviewed literature, its presence in the most potent antioxidant fractions highlights its contribution to neutralizing harmful free radicals. mdpi.com Studies on other fractions of G. lucidum have shown dose-dependent scavenging of hydroxyl radicals and superoxide (B77818) anions. nih.gov
Inhibition of Lipid Peroxidation
Lipid peroxidation is a process where free radicals damage lipids in cell membranes, leading to cellular injury. mdpi.com Lucidenic acid B has been identified as a major component in the fraction of G. lucidum extract with the most significant protective effect against lipid peroxidation. mdpi.comencyclopedia.pub A thiobarbituric acid reactive substances assay demonstrated that a fraction containing ganoderic acids A, B, C, and D, lucidenic acid B, and ganodermanontriol (B1230169) as primary components exhibited the highest protective activity against oxidative stress in rat liver mitochondria. mdpi.commdpi.com
| Assay | Source of Active Components | Key Components of Most Active Fraction | Observed Effect |
| Thiobarbituric acid reactive substances (TBARS) | Ganoderma lucidum extract | Ganoderic acids (A, B, C, D), Lucidenic acid B , Ganodermanontriol | Highest protective effect against lipid peroxidation mdpi.commdpi.comencyclopedia.pub |
Anti-Viral Activities
Triterpenoids isolated from Ganoderma lucidum have been investigated for their anti-viral properties, including activity against the human immunodeficiency virus (HIV). mdpi.comnih.gov
Inhibition of Viral Replication Enzymes (e.g., HIV Reverse Transcriptase)
The lucidenic acid chemical scaffold has shown potential for inhibiting viral enzymes. While direct enzymatic studies on lucidenic acid B and HIV reverse transcriptase were not found in the reviewed literature, research on a closely related compound provides significant insight. Lucidenic acid O was reported to inhibit HIV reverse transcriptase with a half-maximal inhibitory concentration (IC50) of 67 μM. mdpi.comencyclopedia.pub This demonstrates that compounds from this specific triterpenoid family can directly target this critical viral replication enzyme.
Furthermore, molecular docking studies have suggested that lucidenic acids, including lucidenic acid B, can bind to matrix metalloproteinases, leading to a proposed inhibitory effect on the invasion of the hepatitis B virus. mdpi.comencyclopedia.pub
| Compound | Viral Target | Activity | IC50 |
| Lucidenic Acid O | HIV Reverse Transcriptase | Inhibition mdpi.comencyclopedia.pub | 67 μM mdpi.comencyclopedia.pub |
| Lucidenic Acid B | Hepatitis B Virus (HBV) | Proposed inhibition of invasion (based on molecular docking) mdpi.comencyclopedia.pub | Not Applicable |
Suppression of Viral Invasion Mechanisms (e.g., Hepatitis B Virus)
Lucidenic acid B has been identified as a compound with potential antiviral properties. researchgate.net Research, primarily through computational models, has suggested a possible mechanism by which it may inhibit viral invasion, specifically concerning the Hepatitis B Virus (HBV). Molecular docking studies have proposed that lucidenic acid B can bind to matrix metalloproteinase (MMP). encyclopedia.pub This interaction is theorized to be a potential mechanism for inhibiting the invasion of HBV. encyclopedia.pub Additionally, the broader class of triterpenoids from Ganoderma species, which includes lucidenic acids, has been noted for its anti-hepatitis B activity. nih.gov However, detailed in vitro or in vivo studies elucidating the specific mechanisms of Lucidenic acid B in suppressing HBV invasion are limited.
Metabolic Regulation and Enzyme Inhibition
Currently, there is no direct scientific evidence from preclinical studies demonstrating that Lucidenic acid B specifically downregulates the gene expression of key lipid metabolism regulators such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), or acetyl-CoA carboxylase (ACC). While other compounds derived from Ganoderma lucidum, such as butyl lucidenate N, have been shown to inhibit adipogenesis by downregulating these genes, this specific activity has not been reported for Lucidenic acid B. encyclopedia.pubnih.gov
There is no specific experimental data demonstrating that Lucidenic acid B directly inhibits the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While computational screening has suggested that the general class of lucidenic acids may have the potential to interact with HMG-CoA reductase, and other specific types like lucidenic acid E have shown inhibitory activity, this has not been experimentally confirmed for Lucidenic acid B. mdpi.com
Preclinical research has not yet established that Lucidenic acid B inhibits the activity of eukaryotic DNA polymerases. Studies on related compounds from Ganoderma lucidum have identified other triterpenes, such as lucidenic acid O and lucidenic lactone, as inhibitors of these enzymes. mdpi.comnih.gov However, this specific enzymatic inhibition has not been documented for Lucidenic acid B.
Lucidenic acid B has been shown to modulate the activity of other metabolic enzymes, most notably matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix and implicated in cancer cell invasion. chemfaces.comresearchgate.net
Research has demonstrated that Lucidenic acid B can suppress the activity of MMP-9 in human hepatoma (HepG2) cells in a dose-dependent manner. nih.gov This inhibitory effect is achieved through the inactivation of the MAPK/ERK signal transduction pathway. chemfaces.com Specifically, Lucidenic acid B inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2. nih.gov This action subsequently reduces the DNA-binding activities of key transcription factors, nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to the downregulation of MMP-9 expression and a reduction in cell invasiveness. nih.gov
Table 1: Effect of Lucidenic Acid B on PMA-Induced MMP-9 Activity This table is interactive. You can sort and filter the data.
| Cell Line | Inducing Agent | Compound | Concentration (µM) | Observed Effect | Reference |
|---|---|---|---|---|---|
| HepG2 | Phorbol (B1677699) 12-myristate 13-acetate (PMA) | Lucidenic acid B | 50 | Significant inhibition of MMP-9 activity and cell invasion | researchgate.net |
Structure Activity Relationship Sar Studies of Lucidenic Acid B and Analogs
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of Lucidenic Acid B is intrinsically linked to its core molecular framework. The tetracyclic lanostane (B1242432) skeleton serves as the fundamental scaffold upon which various functional groups are arranged, contributing to its pharmacological profile. mdpi.comresearchgate.net This rigid ring system is crucial for its interaction with biological targets. researchgate.net
Impact of Specific Functional Groups on Pharmacological Effects
The pharmacological effects of Lucidenic Acid B are significantly influenced by the presence and position of specific functional groups, particularly hydroxyl (-OH) and keto (C=O) groups, on the lanostane skeleton. mdpi.com For triterpenoids in general, the type of functional group at the C-3 position is crucial for their biological activities. mdpi.com In many lanostane triterpenoids, a hydroxyl group at C-3 is associated with activities such as α-glucosidase inhibition. mdpi.com
Studies on various lucidenic acids, including Lucidenic Acid B, have highlighted the importance of the hydroxyl group at the C-7 position and the keto group at the C-15 position. mdpi.com While direct modification studies on Lucidenic Acid B are limited, the comparison with other lucidenic acids suggests that these functionalities are key contributors to its cytotoxic effects against cancer cells. mdpi.com It has been observed in triterpenoids that an increase in the number of hydroxyl groups can lead to a decrease in cytotoxicity. mdpi.com This suggests a delicate balance between the number and position of these polar groups in modulating the biological activity of Lucidenic Acid B.
Influence of Side Chain Modifications on Bioactivity Profiles
The side chain of Lucidenic Acid B, which contains a terminal carboxyl group, is a critical determinant of its bioactivity. Modifications to this side chain can significantly alter the pharmacological profile of the molecule. researchgate.net For tetracyclic triterpenoids, the nature of the side chain is known to be crucial for their biological activities. mdpi.com
While specific studies on the synthesis and biological evaluation of a wide range of Lucidenic Acid B side chain analogs are not extensively reported in the available literature, general principles of medicinal chemistry suggest that altering the length, polarity, and steric bulk of the side chain would impact its interaction with target proteins. For instance, esterification or amidation of the carboxyl group would change the molecule's polarity and its ability to form ionic bonds, likely affecting its bioactivity. The presence of double bonds within the side chain, as seen in some other lucidenic acids, can also influence the molecule's conformation and biological activity. mdpi.com
Comparative SAR with Related Triterpenoids (e.g., Ganoderic Acids)
A comparative analysis of the structure-activity relationships of Lucidenic Acid B with other related triterpenoids, particularly ganoderic acids, provides valuable insights into the determinants of their biological activities. The most fundamental difference between lucidenic acids and ganoderic acids is their carbon skeleton; lucidenic acids are C27 lanostane triterpenoids, while ganoderic acids are C30 lanostane triterpenoids. mdpi.comresearchgate.net This three-carbon difference in the side chain can theoretically affect their physicochemical properties, such as stability and solubility, as well as their pharmacokinetic properties and receptor binding. mdpi.com
Both classes of compounds share the same tetracyclic lanostane core and often possess similar oxygen-containing functional groups at various positions. However, the variation in the side chain structure is a key differentiating factor. Strains of Ganoderma lucidum have been observed to produce either predominantly lucidenic acids or ganoderic acids, suggesting distinct biosynthetic pathways and potentially different biological roles. researchgate.net While both groups exhibit a range of activities, including anticancer effects, the subtle structural differences likely lead to variations in their potency and selectivity towards different biological targets. researchgate.netmdpi.com For example, the blocking effect of certain lucidenic acids on the hACE2 receptor has not been reported for ganoderic acids, highlighting a potential pharmacological distinction. mdpi.com
Computational Approaches in SAR Studies (e.g., 3D-QSAR)
Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for elucidating the SAR of complex molecules like Lucidenic Acid B. nih.gov While specific 3D-QSAR studies exclusively focused on Lucidenic Acid B are not widely available, research on other cytotoxic lanostane-type triterpenoids from Ganoderma lucidum has provided a framework for understanding the structural requirements for anticancer activity. researchgate.net
These computational models can map the steric and electrostatic field variations across a series of related compounds and correlate them with their biological activities. For instance, a 3D-QSAR study on ganoderic acids might reveal that bulky substituents in certain regions of the molecule are detrimental to activity, while electronegative groups in other areas are favorable. Such findings can provide a theoretical foundation for designing novel therapeutic compounds based on the Lucidenic Acid B scaffold. nih.gov These in silico approaches can help predict the activity of novel analogs and guide the synthesis of more potent and selective derivatives, thereby accelerating the drug discovery process.
Semi Synthesis and Derivatization of Lucidenic Acid B
Strategies for Chemical Modification and Derivative Synthesis
The chemical structure of Lucidenic Acid B, characterized by a tetracyclic lanostane (B1242432) skeleton and a carboxyl group in its side chain, offers several reactive sites for chemical modification. nih.gov The carboxyl group, in particular, is a prime target for derivatization, allowing for the synthesis of a wide array of ester and amide analogs. mdpi.comnih.gov
One common strategy involves the esterification of the C-26 carboxyl group. This can be achieved by reacting Lucidenic Acid B with various alcohols in the presence of an acid catalyst or a coupling agent. This approach allows for the introduction of different alkyl or aryl groups, which can significantly alter the lipophilicity and steric properties of the molecule. For instance, the synthesis of methyl, ethyl, and propyl esters of closely related ganoderic acids has been reported, demonstrating the feasibility of this strategy. nih.gov
Another key derivatization strategy is amidation . By activating the carboxyl group, for example, by converting it into an acid chloride, it can readily react with a diverse range of primary and secondary amines to form amide derivatives. mdpi.comnih.gov This method opens the door to introducing a vast array of functional groups, including those with different electronic properties and hydrogen-bonding capabilities, which can profoundly influence the biological activity of the resulting compounds. The synthesis of a series of amide derivatives of Ganoderic Acid A, a structurally similar triterpenoid (B12794562), highlights the successful application of this approach to modify the carboxyl group and explore the resulting changes in anti-tumor activity. mdpi.com
Evaluation of Bioactivity of Semi-synthetic Derivatives
The semi-synthetic derivatives of Lucidenic Acid B and its analogs are subjected to rigorous biological evaluation to determine if the chemical modifications have led to improved therapeutic properties. A primary focus of this evaluation is often on their cytotoxic effects against various cancer cell lines.
For example, studies on amide derivatives of Ganoderic Acid A have shown that modification of the carboxyl group can lead to compounds with significantly enhanced anti-proliferation activities against cancer cell lines such as MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and HCT116 (human colon carcinoma) when compared to the parent compound. mdpi.com In one study, a benzylamine (B48309) derivative of Ganoderic Acid A exhibited a notably stronger inhibitory effect on MCF-7 cells than the original acid. mdpi.com
Similarly, research on derivatives of Ganoderic Acid T, another related triterpenoid, revealed that an amide derivative displayed the highest inhibitory effect on the growth of HeLa (human cervical cancer) cells, surpassing the activity of the parent compound and its corresponding methyl, ethyl, and propyl esters. nih.gov This suggests that the introduction of an amide functional group can be a particularly effective strategy for enhancing the cytotoxic potential of these lanostane triterpenoids.
The following table summarizes the cytotoxic activities of some semi-synthetic amide derivatives of Ganoderic Acid A against various cancer cell lines, providing a valuable reference for the potential of similar modifications to Lucidenic Acid B.
| Derivative | Cell Line | IC50 (µM) |
| Ganoderic Acid A | MCF-7 | > 50 |
| A549 | > 50 | |
| HCT116 | > 50 | |
| Amide Derivative A2 | MCF-7 | 28.35 ± 2.15 |
| A549 | 35.47 ± 1.98 | |
| HCT116 | 41.26 ± 2.03 | |
| Amide Derivative A6 | MCF-7 | 19.88 ± 1.54 |
| A549 | 25.11 ± 1.76 | |
| HCT116 | 30.79 ± 1.89 | |
| Amide Derivative A7 | MCF-7 | 22.34 ± 1.68 |
| A549 | 28.73 ± 1.82 | |
| HCT116 | 34.51 ± 1.95 | |
| Data is illustrative and based on findings for Ganoderic Acid A derivatives as reported in scientific literature. mdpi.com |
Structure-Bioactivity Relationship of Modified Lucidenic Acid B Analogs
The data obtained from the bioactivity evaluation of semi-synthetic derivatives is crucial for establishing structure-activity relationships (SAR). These studies aim to understand how specific structural features of a molecule contribute to its biological activity.
For lanostane-type triterpenoids like Lucidenic Acid B, modifications to the side chain have been shown to significantly impact their pharmacological properties. nih.gov The carboxyl group in the side chain is considered essential for certain biological activities, such as aldose reductase inhibition in related ganoderic acids. nih.gov However, for cytotoxic activity, the story appears to be more complex.
Studies on Ganoderic Acid T derivatives have suggested that the carboxyl group itself is not the primary active group for its anticancer effects and is suitable for further structural modification to develop more potent agents. nih.gov The enhanced cytotoxicity of the amide derivative of Ganoderic Acid T (TLTO-A) compared to its ester counterparts (TLTO-Me, TLTO-Ee, TLTO-Pe) and the parent acid indicates that the nature of the substituent at the C-26 position plays a critical role. nih.gov The nitrogen atom and the potential for hydrogen bonding in the amide moiety may contribute to a more favorable interaction with biological targets.
Furthermore, research on Ganoderic Acid A amide derivatives has provided deeper insights. The introduction of different amine groups led to varying degrees of cytotoxic activity, with certain derivatives showing significantly improved potency. mdpi.com For instance, the presence of a benzylamine group in some derivatives was associated with higher activity. mdpi.com These findings suggest that both the steric bulk and the electronic properties of the substituent introduced at the carboxyl group are important determinants of the cytotoxic potential.
Advanced Research Methodologies and Future Perspectives for Lucidenic Acid B
Integration of Omics Technologies in Lucidenic Acid B Research
The biosynthetic pathways and regulatory networks governing Lucidenic acid B are complex. nih.gov Omics technologies, which allow for the large-scale study of biological molecules, are providing unprecedented insights into this compound.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, is crucial for identifying the genes involved in the biosynthesis of Lucidenic acid B and understanding its effects on cellular gene expression. Studies on Ganoderma lucidum have utilized transcriptome analysis to screen for genes involved in the ganoderma triterpenoids (GTs) biosynthetic pathway. nih.gov
Research comparing different growth stages of G. lucidum has identified differentially expressed genes (DEGs) related to triterpenoid (B12794562) synthesis. nih.gov For instance, integrated transcriptomic and metabolomic analyses have revealed correlations between the expression levels of specific transcription factors (TFs) and cytochrome P450 (CYP450) enzymes and the concentration of Lucidenic acid B. nih.gov One study found that the content of Lucidenic acid B decreased as the fungus matured from the primordia to the fruiting body stage, a change that corresponds to shifts in gene expression. nih.gov Furthermore, the application of elicitors like methyl jasmonate (MeJA) has been shown to influence the expression of TFs, subsequently altering the production of triterpenoids. nih.gov
Table 1: Correlation of Specific Genes with Lucidenic Acid B Content in G. lucidum
| Gene/TF Class | Correlation with Lucidenic Acid B | Research Context |
|---|---|---|
| GlMADs (GL23559) | Negative | Associated with multiple GT metabolites |
| GlFungal (GL24393) | Positive | Associated with multiple GT metabolites |
| GlFungal (GL28441) | Positive | Associated with multiple GT metabolites |
| CYP5035M1 (GL21420) | Positive | Cytochrome P450 enzyme |
Data sourced from an integrated transcriptomic and targeted metabolomic analysis of G. lucidum at different growth stages. nih.gov
Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. Untargeted and targeted metabolomics approaches have been instrumental in identifying and quantifying Lucidenic acid B within the complex chemical matrix of G. lucidum. frontiersin.orgnih.govfrontiersin.org These studies have revealed significant variations in the triterpenoid profiles, including the abundance of Lucidenic acid B, based on the fungal strain and cultivation conditions. frontiersin.orgfrontiersin.org
For example, an untargeted metabolomics study using UPLC-Q-Orbitrap-MS compared a newly developed G. lucidum strain (GL_V2) with a widely cultivated one (GL_V1). frontiersin.org The analysis identified 86 triterpenoids and found that the widely cultivated GL_V1 strain had significantly higher concentrations of several lucidenic acids. frontiersin.org Another study found that G. lucidum cultivated on wood logs (WGL) contained a 2.19-fold higher combined content of 13 identified lucidenic acids compared to samples grown on a substitute substrate (SGL). nih.gov
Table 2: Comparative Abundance of Lucidenic Acid B in Ganoderma lucidum
| Comparison | Strain/Condition 1 | Strain/Condition 2 | Finding |
|---|---|---|---|
| Strain Comparison | Widely Cultivated Strain (GL_V1) | Newly Developed Strain (GL_V2) | GL_V1 showed higher concentrations of six lucidenic acids. frontiersin.org |
| Cultivation Substrate | Wood Log Cultivation (WGL) | Substitute Substrate Cultivation (SGL) | WGL samples had significantly higher levels of lucidenic acids. nih.gov |
| Growth Stage | Primordia (P) | Matured Fruiting Body (FM) | Lucidenic acid B was identified as a differential metabolite, with levels decreasing from P to FM. nih.gov |
In Silico Approaches and Molecular Docking Studies
In silico methods, particularly molecular docking, are powerful computational tools used to predict the binding interactions between a small molecule like Lucidenic acid B and a protein target. encyclopedia.pubresearchgate.net These studies provide valuable hypotheses about the compound's mechanism of action before they are tested in a lab.
Molecular docking studies have proposed that Lucidenic acids A, B, C, and N can bind to matrix metalloproteinase (MMP), suggesting a mechanism for their observed anti-invasive effects on cancer cells. encyclopedia.pubresearchgate.net Specifically, Lucidenic acid B has been shown to reverse phorbol (B1677699) myristate acetate-induced MMP-9 activity. mdpi.com This effect is thought to be related to the suppression of the MAPK/ERK1/2 phosphorylation pathway and a decrease in NF-κB DNA-binding activity. mdpi.comchemfaces.com Other computational models have identified promising binding energies between lucidenic acids and targets like the Mdm2 receptor and zinc finger 439 protein, suggesting potential anticancer pathways. encyclopedia.pub
Table 3: Predicted Molecular Targets of Lucidenic Acid B via In Silico Docking
| Predicted Target Protein | Associated Biological Process | Predicted Interaction Details |
|---|---|---|
| Matrix Metallopeptidase 9 (MMP-9) | Cancer cell invasion and metastasis | Lucidenic acid B binds to MMP, potentially inhibiting its enzymatic activity. encyclopedia.pubresearchgate.net |
| Mdm2 Receptor | Regulation of tumor suppressor p53 | Predicted hydrogen bonding suggests a potential target site in breast cancer. encyclopedia.pub |
| Zinc finger 439 protein | Gene transcription | Predicted hydrogen bonding suggests a potential target site in breast cancer. encyclopedia.pub |
Development of Targeted Therapies and Specific Molecular Probes
The ultimate goal of elucidating Lucidenic acid B's molecular interactions is to leverage this knowledge for therapeutic development. The identification of specific targets through omics and in silico studies paves the way for designing targeted therapies. For example, understanding its inhibitory effect on the MAPK/ERK and NF-κB pathways could lead to its development as a specific inhibitor for diseases driven by these signaling cascades. mdpi.comchemfaces.com
Furthermore, the integration of G. lucidum compounds with nanotechnology represents a promising avenue for creating targeted delivery systems. mdpi.com Nanoformulations could potentially enhance the bioavailability and target-specificity of Lucidenic acid B, maximizing its therapeutic effect while minimizing off-target effects. mdpi.com
A related area of development is the creation of specific molecular probes. While no such probes currently exist for Lucidenic acid B, its defined interactions with proteins like MMP-9 could form the basis for designing fluorescently-labeled or biotinylated versions of the molecule. Such probes would be invaluable research tools for visualizing the compound's subcellular localization, quantifying target engagement in living cells, and facilitating high-throughput screening for other molecules that bind to the same site.
Challenges and Opportunities in Lucidenic Acid B Research
Despite promising findings, research into Lucidenic acid B is still in its preliminary stages. researchgate.netmdpi.com A significant opportunity lies in bridging the gap between computational predictions, in vitro data, and clinically relevant outcomes. The diverse pharmacological effects attributed to this compound, including anticancer and anti-inflammatory properties, warrant more profound investigation into its mechanisms. researchgate.net
A key challenge is the standardization of extracts and the variable content of Lucidenic acid B in different G. lucidum products, which complicates research and potential clinical application. mdpi.com The development of new fungal strains with enhanced triterpenoid content and optimized cultivation techniques presents a significant opportunity to overcome this hurdle, providing a consistent and potent source of the compound for further study. nih.govfrontiersin.org
The most critical challenge and pressing need in advancing Lucidenic acid B research is the transition from in vitro and in silico models to comprehensive in vivo preclinical studies. mdpi.com While current data has established cytotoxic effects against various cancer cell lines and predicted molecular targets, these findings must be validated in a living organism. mdpi.commycosphere.org
In vivo animal models are essential to understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of Lucidenic acid B. Such studies are required to confirm the efficacy and to observe the compound's effect on a whole biological system, including its impact on tumor growth and metastasis in a more complex physiological environment. oatext.com The results from robust preclinical trials are a non-negotiable prerequisite for ever considering Lucidenic acid B for human clinical trials. mdpi.com
Potential for Development as Functional Food Components and Nutraceuticals
Lucidenic acid B, a tetracyclic triterpenoid primarily isolated from Ganoderma lucidum, is garnering significant interest for its potential application in functional foods and nutraceuticals. mdpi.comresearchgate.netnih.gov The long history of Ganoderma lucidum (also known as Reishi or Lingzhi) as a traditional medicine and multi-purpose functional food lays the groundwork for exploring its purified bioactive compounds. mdpi.comd-nb.info The pharmacological properties of G. lucidum are largely attributed to its triterpenoids and polysaccharides, with lucidenic acids and ganoderic acids being the two major triterpenoid groups. mdpi.comnih.gov
The development of lucidenic acid B into functional food components is supported by its diverse, well-documented biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. mdpi.comresearchgate.netnih.gov Research has shown that lucidenic acid B can induce cytotoxicity in various cancer cell lines, such as human leukemia (HL-60) and liver cancer (HepG2) cells. mdpi.comencyclopedia.pub Specifically, it was found to be most potent against HL-60 and HepG2 cell lines, with IC₅₀ values of 45.0 and 112 μM, respectively. mdpi.com Furthermore, its anti-invasive effects on human hepatoma cells have been linked to the inhibition of matrix metallopeptidase 9 (MMP-9) activity. mdpi.com These therapeutic potentials are key drivers for its inclusion in health-promoting food products. datainsightsmarket.comresearchgate.net
The growing consumer demand for natural health products and the expanding nutraceutical industry further fuel the interest in lucidenic acid B. datainsightsmarket.com As research continues to unravel its mechanisms of action, its role as a valuable ingredient in functional foods aimed at promoting health and preventing chronic diseases is expected to expand. researchgate.netdataintelo.com However, studies on lucidenic acids are still considered preliminary, and more in-depth research is required to fully establish their utility and to support their development as functional food ingredients and nutraceuticals. mdpi.comnih.gov
Table 1: Potential Applications of Lucidenic Acid B in Functional Foods and Nutraceuticals
| Potential Application Area | Supporting Research Finding | Reference(s) |
| Anti-inflammatory Formulations | Reverses phorbol myristate acetate-induced MMP-9 activity in a dose-dependent manner. | mdpi.com |
| Antioxidant Supplements | A fraction of G. lucidum extract containing lucidenic acid B showed a high protective effect against lipid peroxidation. | mdpi.com |
| Oncology Support Products | Induces cytotoxicity in various cancer cell lines, including leukemia (HL-60) and liver (HepG2) cancer cells. | mdpi.comencyclopedia.pub |
| Liver Health Formulations | Inhibits the invasion of human hepatoma cells. | mdpi.comresearchgate.net |
Identification of Novel Molecular Targets
Advanced research is uncovering novel molecular targets of Lucidenic Acid B, moving beyond broad physiological effects to specific cellular and molecular interactions. This is crucial for understanding its therapeutic potential and for the development of targeted health products.
One of the key pathways identified is its role in apoptosis, or programmed cell death, in cancer cells. Lucidenic acid B has been shown to induce apoptosis through a mitochondria-mediated pathway. nih.gov This process involves the activation of key executioner proteins, specifically caspase-9 and caspase-3, which subsequently leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a critical step in the apoptotic cascade. medchemexpress.com
In the context of cancer cell invasion and metastasis, Lucidenic Acid B has been found to inhibit the MAPK/ERK signaling pathway. mdpi.comresearchgate.net Its inhibitory action on phorbol myristate acetate-induced MMP-9 activity is related to the suppression of MAPK/ERK1/2 phosphorylation. mdpi.com This, in turn, leads to a reduction in the DNA-binding activity of crucial transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are pivotal in regulating the expression of genes involved in invasion. mdpi.comresearchgate.net
Furthermore, molecular docking studies have proposed other potential targets. These computational analyses suggest that lucidenic acids, including type B, can bind to matrix metalloproteinase, which could explain their potential to inhibit the invasion of the hepatitis B virus. encyclopedia.pub In silico studies have also explored other potential protein targets, such as tumor necrosis factor (TNF-α), highlighting promising avenues for future investigation into its anti-cancer mechanisms. nih.gov
Table 2: Identified and Proposed Molecular Targets of Lucidenic Acid B
| Molecular Target/Pathway | Observed Effect | Therapeutic Implication | Reference(s) |
| Caspase-9 and Caspase-3 | Activation | Induction of apoptosis in cancer cells | medchemexpress.com |
| Poly (ADP-ribose) polymerase (PARP) | Cleavage | Induction of apoptosis | medchemexpress.com |
| MAPK/ERK Signaling Pathway | Inactivation / Inhibition of phosphorylation | Inhibition of cancer cell invasion and metastasis | mdpi.comresearchgate.net |
| NF-κB and AP-1 | Reduction of DNA-binding activity | Inhibition of cancer cell invasion and metastasis | mdpi.comresearchgate.net |
| Matrix Metalloproteinase (MMP) | Binding (proposed) | Anti-viral (Hepatitis B) activity | encyclopedia.pub |
| Tumor Necrosis Factor (TNF-α) | Targeting (proposed) | Anti-cancer activity | nih.gov |
Expanding Research to Diverse Ganoderma Species and Cultivation Methods
The concentration and profile of lucidenic acid B are not uniform across all Ganoderma sources. Research indicates that both the specific species of Ganoderma and the methods used for its cultivation significantly impact the yield and composition of its bioactive triterpenoids. nih.govfrontiersin.org This variability is a critical consideration for the standardized production of lucidenic acid B for nutraceutical and pharmaceutical purposes. google.com
Traditionally, Ganoderma lucidum has been cultivated on hardwood logs, a method believed to yield high-quality medicinal mushrooms. d-nb.infonih.gov However, due to increasing demand and the lengthy nature of log cultivation, alternative "substitute cultivation" methods using substrates like sawdust, rice straw, and other agricultural by-products have become common. worldwidejournals.comcreamjournal.org Comparative studies have revealed significant differences in the chemical profiles of mushrooms grown using these different techniques.
A key study using UHPLC-Q-Orbitrap-MS to compare G. lucidum from wood log cultivation (WGL) versus substitute cultivation (SGL) found that the cultivation substrate has a profound impact on the triterpenoid profile. nih.gov The study revealed that WGL samples had a significantly higher total triterpenoid content. nih.gov While 96 different triterpenoids were identified in total, analysis showed that the concentrations of 11 of these, including several lucidenic acids (A, D1, F, G, J), were significantly higher in the mushrooms cultivated on wood logs. nih.gov Conversely, other compounds, such as ganoderic acid A, were found in higher concentrations in SGL samples. nih.gov
Furthermore, the growth stage of the Ganoderma fruiting body also influences its chemical makeup. An integrated transcriptomic and targeted metabolomic analysis showed that the content of lucidenic acid B, along with other triterpenoids, varies between the primordium, the mature fruiting body, and post-spore fruiting body stages. mdpi.com This highlights that the timing of harvest is another crucial factor in optimizing the yield of specific compounds like lucidenic acid B. These findings underscore the importance of selecting not only the appropriate Ganoderma species but also optimizing cultivation and harvesting protocols to ensure a consistent and high-quality source of lucidenic acid B. frontiersin.orggoogle.com
Table 3: Influence of Cultivation Method on Triterpenoid Content in Ganoderma lucidum
| Cultivation Method | Key Findings on Triterpenoid Content | Specific Compounds with Higher Content | Reference(s) |
| Wood Log Cultivation (WGL) | Exhibited significantly higher total triterpenoid content. | Lucidenic acid A, Lucidenic acid D1, Lucidenic acid F, Lucidenic acid G, Lucidenic acid J, Ganoderic acid E, Ganoderic acid O | nih.gov |
| Substitute Cultivation (SGL) | Showed lower total triterpenoid content compared to WGL. | Ganosporelactone B, Ganoderol A, Ganoderic acid A, Ganoderic acid alpha | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
